4-Glycidyloxy-2-indolecarbonitrile
Overview
Description
4-Glycidyloxy-2-indolecarbonitrile is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is known for its unique structure, which includes an indole ring substituted with a glycidyloxy group and a nitrile group. This compound is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Glycidyloxy-2-indolecarbonitrile typically involves the use of indole derivatives. One common method is the palladium-catalyzed Larock indole synthesis, which is used to create the functionalized indole unit . This method involves a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of palladium-catalyzed reactions and other advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
4-Glycidyloxy-2-indolecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrile group.
Substitution: The glycidyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted indole derivatives .
Scientific Research Applications
4-Glycidyloxy-2-indolecarbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Glycidyloxy-2-indolecarbonitrile involves its interaction with various molecular targets and pathways. The glycidyloxy group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The indole ring can also engage in π-π interactions and hydrogen bonding, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Glycidyloxy-2-indolecarboxamide: This compound is similar in structure but contains a carboxamide group instead of a nitrile group.
6-Amino-1H-indazole-7-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness
4-Glycidyloxy-2-indolecarbonitrile is unique due to its combination of a glycidyloxy group and a nitrile group on the indole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for research and industrial applications .
Properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)-1H-indole-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-5-8-4-10-11(14-8)2-1-3-12(10)16-7-9-6-15-9/h1-4,9,14H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANDYUHWUAJSBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C=C(N3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472859 | |
Record name | 4-glycidyloxy-2-indolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73907-82-1 | |
Record name | 4-glycidyloxy-2-indolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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